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molecular formula C11H9Cl2NO5 B8600943 Dimethyl (2,6-dichloropyridine-4-carbonyl)propanedioate CAS No. 185319-22-6

Dimethyl (2,6-dichloropyridine-4-carbonyl)propanedioate

Cat. No. B8600943
M. Wt: 306.10 g/mol
InChI Key: SZWMOPWUJRTDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136754

Procedure details

2312 g (24.28 mol) of magnesium chloride are introduced with cooling into 18 l of acetonitrile. After the exothermic reaction has subsided, the solution is cooled to 0° C. and 3210 g (24.3 mol) of dimethyl malonate are added dropwise with stirring in the course of 45 minutes. After this, 4920 g (48.62 mol) of triethylamine are added dropwise at 0° C. with stirring in the course of 1.5 hours. After addition is complete, the mixture is stirred at 0° C. for a further 15 minutes. A solution of 4742 g (22.53 mol) of 2,6-dichloro-isonicotinyl chloride in 6670 ml of acetonitrile is then added dropwise at 0° C. with stirring in the course of 20 hours. The mixture is first stirred for 1 hour at 0° C. and then for 16 hours while slowly warming to room temperature. 15.9 l of concentrated hydrochloric acid are then added dropwise with stirring to the reaction mixture with cooling to 0 to 10° C. After this, 15.9 l of dichloromethane and 6.4 l of water are added with stirring and the organic phase is then separated off. The aqueous phase is extracted once more with 7.9 l of dichloromethane. The combined organic phases are washed twice with 4 l of water each time and then concentrated under reduced pressure. The residue which remains is stirred with 9.5 l of water, then filtered off with suction and washed successively, first with 6.3 l of water and then twice with 7.9 l of petroleum ether each time. The product obtained is dried at 40° C. under reduced pressure. In this manner, 6.17 kg (89.2% of theory) of dimethyl 2,6-dichloro-isonicotinoyl-malonate are obtained.
Quantity
2312 g
Type
reactant
Reaction Step One
Quantity
3210 g
Type
reactant
Reaction Step Two
Quantity
4920 g
Type
reactant
Reaction Step Three
Quantity
4742 g
Type
reactant
Reaction Step Four
Quantity
6670 mL
Type
solvent
Reaction Step Four
Quantity
15.9 L
Type
reactant
Reaction Step Five
Quantity
18 L
Type
solvent
Reaction Step Six
Name
Quantity
6.4 L
Type
reactant
Reaction Step Seven
Quantity
15.9 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[Mg+2].[Cl-].[C:4]([O:11][CH3:12])(=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].C(N(CC)CC)C.[Cl:20][C:21]1[CH:22]=[C:23]([CH:26]=[C:27]([Cl:29])[N:28]=1)[CH2:24]Cl.Cl.[OH2:31]>C(#N)C.ClCCl>[Cl:20][C:21]1[CH:22]=[C:23]([CH:26]=[C:27]([Cl:29])[N:28]=1)[C:24]([CH:5]([C:4]([O:11][CH3:12])=[O:10])[C:6]([O:8][CH3:9])=[O:7])=[O:31] |f:0.1.2|

Inputs

Step One
Name
Quantity
2312 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Two
Name
Quantity
3210 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
Quantity
4920 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
4742 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=C(N1)Cl
Name
Quantity
6670 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
15.9 L
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
18 L
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
6.4 L
Type
reactant
Smiles
O
Name
Quantity
15.9 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring in the course of 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
STIRRING
Type
STIRRING
Details
with stirring in the course of 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C. for a further 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
with stirring in the course of 20 hours
Duration
20 h
STIRRING
Type
STIRRING
Details
The mixture is first stirred for 1 hour at 0° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
for 16 hours while slowly warming to room temperature
Duration
16 h
STIRRING
Type
STIRRING
Details
with stirring to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
with cooling to 0 to 10° C
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the organic phase is then separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted once more with 7.9 l of dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed twice with 4 l of water each time
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue which remains is stirred with 9.5 l of water
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed successively, first with 6.3 l of water
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is dried at 40° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)C(C(=O)OC)C(=O)OC)C=C(N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.17 kg
YIELD: PERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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